3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide
Description
3-Methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a synthetic organic compound featuring a butanamide core linked to a 4-morpholinopyrimidin-2-ylmethyl group. The morpholine ring and pyrimidine scaffold are critical structural motifs, often associated with enhanced solubility and bioactivity in pharmaceutical contexts .
Properties
IUPAC Name |
3-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11(2)9-14(19)16-10-12-15-4-3-13(17-12)18-5-7-20-8-6-18/h3-4,11H,5-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPBXCFDNCRHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC=CC(=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide typically involves the reaction of 4-morpholinopyrimidine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinopyrimidine derivatives.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that compounds within the morpholinopyrimidine family exhibit anti-inflammatory properties. For instance, derivatives have been synthesized that inhibit nitric oxide production in macrophages, suggesting potential applications in treating inflammatory disorders . The ability of these compounds to modulate inflammatory pathways could be relevant for 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide as well.
Antitumor Activity
Morpholinopyrimidine derivatives have been evaluated for their antitumor properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation, indicating that similar evaluations could be conducted for this compound . The mechanism of action often involves targeting specific oncogenic pathways, which could be a promising area for future research.
Antifungal and Insecticidal Properties
Recent investigations into trifluoromethyl pyrimidine derivatives have revealed antifungal and insecticidal activities. These compounds demonstrated significant efficacy against various fungal strains and insect pests, suggesting a broader agricultural application for structurally similar compounds . Although direct studies on this compound are lacking, its structural characteristics may allow it to exhibit similar bioactivity.
Case Studies
While comprehensive case studies specifically focusing on this compound are not available, related morpholine derivatives have been explored extensively:
Future Research Directions
Given the potential applications highlighted above, future research on this compound should focus on:
- Biological Evaluation : Conducting in vitro and in vivo studies to assess anti-inflammatory, antitumor, and antimicrobial activities.
- Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its effects.
- Structure-Activity Relationship Analysis : Exploring modifications to enhance efficacy and selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action of 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide with three analogues identified in the literature, focusing on structural variations and inferred functional implications.
Table 1: Structural and Functional Comparison
Comparison with Sulfonamide Derivatives
The sulfonamide compound in shares a morpholinopyrimidine moiety but differs in critical ways:
- Sulfonamides are often more resistant to enzymatic degradation than primary amides.
- Substituent Position : The morpholine ring is attached to the pyrimidine at position 2 (vs. position 4 in the target compound), which could affect electronic distribution and steric interactions with biological targets.
- Additional Modifications : The presence of a bromine atom at position 5 on the pyrimidine may introduce steric bulk or influence halogen bonding, a feature absent in the target compound .
Comparison with Butanamide Analogues
The butanamide derivatives in share the 3-methylbutanamide backbone but exhibit distinct structural complexity:
- Side Chain Complexity: These compounds incorporate diphenylhexan-yl and phenoxyacetamido groups, which are absent in the target compound. Such bulky substituents may enhance target specificity but reduce membrane permeability .
- Morpholine Placement: The target compound’s 4-morpholinopyrimidine group contrasts with the 2-morpholinopyrimidine in , suggesting divergent strategies for modulating electronic or steric properties.
Research Implications and Limitations
- Structural Insights : The morpholine-pyrimidine-amide framework is a versatile scaffold in medicinal chemistry, with substitutions at pyrimidine positions 2 or 4 offering tunable bioactivity .
- Data Gaps: No direct biological data (e.g., IC₅₀, solubility) are available for the target compound in the provided evidence. Inferences are drawn from structural analogs, emphasizing the need for experimental validation.
- Synthetic Challenges: The branched butanamide and morpholinopyrimidine groups may complicate synthesis, requiring optimized coupling strategies or protecting-group chemistry.
Biological Activity
3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis and Structure
The synthesis of this compound involves the reaction of 3-methylbutanamide with 4-morpholinopyrimidine derivatives. The structural formula is represented as follows:
This compound features a morpholine ring, which is critical for its biological activity due to its ability to interact with various biological targets.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of morpholinopyrimidine derivatives, including this compound. These compounds have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, which is indicative of their potential to modulate inflammatory responses. Specifically, they have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels .
Table 1: Inhibition of iNOS and COX-2 Expression
| Compound | IC50 (µM) | iNOS Expression | COX-2 Expression |
|---|---|---|---|
| V4 | 10 | Decreased | Decreased |
| V8 | 12 | Decreased | Decreased |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Anticancer Activity
In addition to anti-inflammatory effects, morpholinopyrimidine derivatives are being investigated for their anticancer properties. The compound has been linked to the modulation of cell signaling pathways that are crucial in cancer progression, such as the MAPK and PI3K pathways. These pathways are often activated in tumorigenesis, and targeting them can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study: Inhibition of Tumor Growth
A study examining the effects of various morpholinopyrimidine compounds on colorectal cancer organoids demonstrated that treatment with this compound resulted in significant reductions in tumor size and viability. The compound was found to induce mesenchymal-to-epithelial transition (MET), which is associated with decreased metastatic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound exhibits a strong affinity for iNOS and COX-2, leading to decreased production of pro-inflammatory mediators.
- Signaling Pathway Modulation : By affecting the MAPK and PI3K pathways, it alters cellular responses that contribute to cancer cell survival and proliferation.
- Gene Expression Regulation : The compound influences the expression levels of genes involved in inflammation and cancer progression, promoting a shift towards less aggressive phenotypes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
